molecular formula C7H7ClN2O B180982 2-chloro-N-(pyridin-4-yl)acetamide CAS No. 80650-46-0

2-chloro-N-(pyridin-4-yl)acetamide

Cat. No.: B180982
CAS No.: 80650-46-0
M. Wt: 170.59 g/mol
InChI Key: IMDDMLBUMBJRQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(pyridin-4-yl)acetamide is an organic compound with the molecular formula C7H7ClN2O. It is characterized by the presence of a chloroacetamide group attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-chloro-N-(pyridin-4-yl)acetamide can be synthesized through a reaction between 4-pyridinylamine and chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like acetonitrile at room temperature for several hours . The general reaction scheme is as follows:

4-pyridinylamine+chloroacetyl chloridetriethylamine, acetonitrileThis compound\text{4-pyridinylamine} + \text{chloroacetyl chloride} \xrightarrow{\text{triethylamine, acetonitrile}} \text{this compound} 4-pyridinylamine+chloroacetyl chloridetriethylamine, acetonitrile​this compound

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(pyridin-4-yl)acetamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are typically employed.

    Oxidation and Reduction: Reagents like hydrogen peroxide (oxidation) or sodium borohydride (reduction) can be used.

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used.

    Hydrolysis: Yields 4-pyridinylamine and chloroacetic acid.

    Oxidation and Reduction: Specific products depend on the reaction conditions and reagents.

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties
Research indicates that derivatives of 2-chloro-N-(pyridin-4-yl)acetamide exhibit potential as antiviral agents, particularly against HIV. These compounds act as non-nucleoside reverse transcriptase inhibitors, impacting viral replication at micromolar concentrations. The mechanism involves covalent bonding with specific molecular targets, modulating enzyme activity through the reactive chloro group.

Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Preliminary findings suggest effectiveness against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae, with minimum inhibitory concentrations (MIC) reported between 40 to 50 µg/mL. This suggests a promising antibacterial profile comparable to standard antibiotics.

Anticancer Activity
Similar compounds have shown significant inhibitory effects against breast cancer cell lines such as MDA-MB-231 and MCF-7, with IC50 values ranging from 1.52 to 6.31 μM. The ability of these compounds to induce apoptosis in cancer cells highlights their potential therapeutic applications in oncology.

Organic Synthesis

Intermediate in Chemical Reactions
this compound serves as an important intermediate in the synthesis of more complex molecules. Its chloro group facilitates nucleophilic substitution reactions, allowing for the introduction of various functional groups to create diverse chemical entities.

Synthesis Methods
The synthesis typically involves the reaction of pyridine derivatives with chloroacetyl chloride under controlled conditions. Common synthetic routes include:

  • Reaction with amines to produce substituted acetamides.
  • Use of palladium-catalyzed reactions for regioselective amination .

Agricultural Applications

Herbicidal Properties
The compound has been investigated for its herbicidal activity, functioning by inhibiting specific biochemical pathways in plants. This leads to effective control over weeds and grasses, making it valuable in agricultural settings.

Case Studies and Research Findings

In a study examining structure–activity relationships (SAR), modifications in substituents significantly impacted biological efficacy. Compounds with electron-withdrawing groups like chloro demonstrated reduced activity compared to those with electron-donating groups. Such findings underscore the critical role that molecular structure plays in determining biological outcomes and guide future research directions.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(pyridin-2-yl)acetamide
  • 2-chloro-N-(pyridin-3-yl)acetamide
  • N-(pyridin-4-yl)acetamide

Uniqueness

2-chloro-N-(pyridin-4-yl)acetamide is unique due to the specific positioning of the chloro group and the pyridine ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to similar compounds .

Biological Activity

2-Chloro-N-(pyridin-4-yl)acetamide is a chemical compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula: C7H7ClN2O
  • Molecular Weight: Approximately 172.59 g/mol
  • Physical State: Typically encountered as a white to off-white crystalline solid, soluble in water with a density of around 1.341 g/cm³ .

This compound exhibits biological activity through various mechanisms:

  • Enzyme Inhibition: The compound has been studied for its ability to inhibit certain enzymes critical in biochemical pathways. For instance, it has shown potential in inhibiting the activity of enzymes involved in the biosynthesis of cell walls in pathogens like Mycobacterium tuberculosis .
  • Herbicidal Activity: The compound functions as an herbicide by disrupting specific biochemical pathways in plants, leading to effective weed control .
  • Anti-inflammatory Properties: Preliminary studies suggest that it may possess anti-inflammatory and analgesic effects, although further research is necessary to confirm these findings .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Antimicrobial Inhibits the growth of Mycobacterium tuberculosis and potentially other bacteria .
Herbicidal Acts as an herbicide by interfering with plant biochemical pathways .
Anti-inflammatory Exhibits potential anti-inflammatory properties, requiring further investigation .

Antimicrobial Activity

A study evaluating the antimicrobial properties of various compounds, including this compound, demonstrated significant inhibition against Mycobacterium tuberculosis. The mechanism involves targeting specific enzymes crucial for cell wall integrity, leading to bacterial cell death.

Herbicidal Efficiency

Research indicates that this compound effectively controls weed growth by inhibiting key metabolic pathways in plants. This herbicidal action is attributed to its chemical structure, which allows it to interact with plant enzymes involved in vital processes such as photosynthesis and respiration.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound Name Molecular Formula Unique Features
2-Chloro-N-(pyridin-2-yl)acetamideC7H7ClN2ODifferent pyridine substitution position
N-(pyridin-4-yl)acetamideC7H8N2OLacks chlorine substituent
3-Chloro-N-(pyridin-4-yl)acetamideC7H8ClN2OChlorine at a different position on the ring

These comparisons highlight how specific substitutions on the pyridine ring can significantly influence biological activity and reactivity.

Properties

IUPAC Name

2-chloro-N-pyridin-4-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O/c8-5-7(11)10-6-1-3-9-4-2-6/h1-4H,5H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDDMLBUMBJRQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20402668
Record name 2-chloro-N-(pyridin-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80650-46-0
Record name 2-chloro-N-(pyridin-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 4-aminopyridine (0.96 g) in dry dichloromethane (10 mL) under nitrogen was cooled to 0° C. in an ice bath. Triethylamine (1.56 mL) was added, followed by the slow addition of chloroacetyl chloride (0.89 mL). The ice bath was removed and the reaction mixture allowed to reach room temperature. The reaction mixture was diluted with water (20 mL) and dichloromethane (25 mL). The solid was filtered off, washed with pentane and dried to give the title compound as a brown solid (0.87 g). The layers of the filtrate were separated and the organic layer was washed with water, dried and the solvent was evaporated to give a dark brown glass. Trituration with pentane gave another batch of the title compound (0.91 g).
Quantity
0.96 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.56 mL
Type
reactant
Reaction Step Two
Quantity
0.89 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(pyridin-4-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(pyridin-4-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2-chloro-N-(pyridin-4-yl)acetamide
Reactant of Route 4
Reactant of Route 4
2-chloro-N-(pyridin-4-yl)acetamide
Reactant of Route 5
Reactant of Route 5
2-chloro-N-(pyridin-4-yl)acetamide
Reactant of Route 6
Reactant of Route 6
2-chloro-N-(pyridin-4-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.